molecular formula C8H18Cl2N2 B13652917 4-Ethyl-4,7-diazaspiro[2.5]octanedihydrochloride

4-Ethyl-4,7-diazaspiro[2.5]octanedihydrochloride

Cat. No.: B13652917
M. Wt: 213.15 g/mol
InChI Key: LQIZZJBDBYNEKG-UHFFFAOYSA-N
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Description

4-Ethyl-4,7-diazaspiro[2.5]octanedihydrochloride is a chemical compound known for its potent non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist properties. It was first synthesized in 1979 by scientists at Merck & Co. and has since been widely used as a pharmacological tool in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-4,7-diazaspiro[2.5]octanedihydrochloride typically involves the reaction of cyclopropanecarboxylic acid with ethyl ester derivatives . The reaction conditions often require an inert atmosphere and room temperature .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as laboratory methods, with optimizations for scale and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-4,7-diazaspiro[2.5]octanedihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

4-Ethyl-4,7-diazaspiro[2.5]octanedihydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Employed in studies involving NMDA receptor antagonism.

    Medicine: Investigated for its potential therapeutic effects in neurological disorders.

    Industry: Utilized in the development of new chemical processes and materials.

Mechanism of Action

The compound exerts its effects by acting as a non-competitive antagonist of the NMDA receptor. This means it binds to a site on the receptor that is distinct from the glutamate binding site, thereby inhibiting the receptor’s activity. This action affects various molecular targets and pathways involved in synaptic transmission and plasticity.

Comparison with Similar Compounds

Similar Compounds

  • 4,7-Diaza-spiro[2.5]octane dihydrochloride
  • 4-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride

Uniqueness

4-Ethyl-4,7-diazaspiro[2.5]octanedihydrochloride is unique due to its specific ethyl substitution, which imparts distinct pharmacological properties compared to its analogs. This uniqueness makes it a valuable tool in research focused on NMDA receptor antagonism and related neurological studies.

Properties

Molecular Formula

C8H18Cl2N2

Molecular Weight

213.15 g/mol

IUPAC Name

4-ethyl-4,7-diazaspiro[2.5]octane;dihydrochloride

InChI

InChI=1S/C8H16N2.2ClH/c1-2-10-6-5-9-7-8(10)3-4-8;;/h9H,2-7H2,1H3;2*1H

InChI Key

LQIZZJBDBYNEKG-UHFFFAOYSA-N

Canonical SMILES

CCN1CCNCC12CC2.Cl.Cl

Origin of Product

United States

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